molecular formula C7H9F3N2O B1377651 N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide CAS No. 1443981-57-4

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B1377651
CAS No.: 1443981-57-4
M. Wt: 194.15 g/mol
InChI Key: ONCLRBWDDLZQNT-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide is an organic compound with the molecular formula C7H9F3N2O

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide has several scientific research applications:

Safety and Hazards

Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .

Biochemical Analysis

Biochemical Properties

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been shown to interact with aminopropiophenone, a compound used in the treatment of depression . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it has been observed to impact cellular metabolism by inhibiting or activating key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, leading to inhibition or activation of their functions. This binding can result in changes in the conformation of the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation and serious eye irritation . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it has been shown to interact with aminopropiophenone, influencing its metabolic pathway and therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its subcellular destinations . This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desirable.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLRBWDDLZQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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